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Introduction

CD47, a transmembrane protein ubiquitously expressed on the surface of various cells, has
emerged as a critical regulator of the innate immune system.[1][2] Its interaction with the signal-
regulatory protein a (SIRPa) on myeloid cells, such as macrophages, triggers a potent "don't
eat me" signal, thereby inhibiting phagocytosis.[1][2] Many cancer cells exploit this mechanism
by overexpressing CD47 to evade immune surveillance.[3] Consequently, disrupting the CD47-
SIRPa interaction has become a promising therapeutic strategy in oncology. High-throughput
screening (HTS) assays are essential for identifying small-molecule inhibitors of this protein-
protein interaction.

These application notes provide detailed protocols for two robust and widely used HTS assays
for the discovery of CD47-SIRPa interaction inhibitors: a Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) assay and an Amplified Luminescent Proximity
Homogeneous Assay (AlphaScreen).

Signaling Pathway of CD47-SIRPa

The binding of CD47 on a target cell to SIRPa on a macrophage initiates a signaling cascade
within the macrophage. This leads to the phosphorylation of the immunoreceptor tyrosine-
based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPa.[2][4] Subsequently, the
recruitment of Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, SHP-1
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and SHP-2, results in the dephosphorylation of downstream signaling molecules, ultimately
inhibiting the cytoskeletal rearrangements necessary for phagocytosis.[2][4]
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Caption: CD47-SIRPa Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel CD47-SIRPa inhibitors involves several key
stages, from initial assay development to hit confirmation and characterization. This workflow
ensures a systematic and efficient process for screening large compound libraries.[5][6][7]
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Caption: High-Throughput Screening Workflow.

Data Presentation: Quantitative Assay Parameters
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The following tables summarize key quantitative data for the TR-FRET and AlphaScreen

assays, providing a basis for assay performance evaluation.

Table 1: Optimized TR-FRET Assay Performance in 1536-Well Plate Format[3]

Parameter Value
Final CD47-6His Concentration 20 nM
Final SIRPa-biotin Concentration 100 nM
Signal to Background (S/B) Ratio >10
Z'-factor >0.7
%CV (Negative Control) < 5%
%CV (Positive Control) <10%

Table 2: Optimized AlphaScreen Assay Performance in 1536-Well Plate Format[3]

Parameter Value
Final CD47-6His Concentration 20 nM
Final SIRPa-biotin Concentration 25 nM
Donor/Acceptor Bead Concentration 10 pg/mL
Signal to Background (S/B) Ratio > 100
Z'-factor >0.8
%CV (Negative Control) <5%
%CV (Positive Control) <10%

Table 3: Example Data from a High-Throughput Screen for Small Molecule Inhibitors
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TR-FRET Inhibition  AlphaScreen IC50 (pM) - TR-
Compound ID o

(%) Inhibition (%) FRET
Hit_001 85.2 81.5 35
Hit_002 78.9 75.3 5.1
Hit_003 65.4 62.1 12.8
Non-Hit_001 5.6 3.2 >100
Non-Hit_002 12.1 9.8 > 100

Experimental Protocols
Protocol 1: TR-FRET Assay for CD47-SIRPa Interaction

This protocol is designed for a 1536-well plate format and is suitable for automated high-
throughput screening.[3][8]

Materials:

¢ Recombinant Human CD47 with a 6-His tag (CD47-6His)

e Recombinant Human SIRPa with a biotin tag (SIRPa-biotin)

e Terbium (Tb)-conjugated anti-6His antibody (Donor)

o Streptavidin-d2 (Acceptor)

¢ Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NacCl, 0.1% BSA
e Low-volume 1536-well white plates

e Compound library plates

» Plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 620 nm
and 665 nm)

Procedure:
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Reagent Preparation:

o Prepare a working solution of CD47-6His at 2x the final concentration (40 nM) in Assay
Buffer.

o Prepare a working solution of Th-conjugated anti-6His antibody at 2x the final
concentration in Assay Buffer.

o Prepare a working solution of SIRPa-biotin at 2x the final concentration (200 nM) in Assay
Buffer.

o Prepare a working solution of Streptavidin-d2 at 2x the final concentration in Assay Buffer.
Assay Plate Preparation:

o Using an acoustic dispenser, transfer 20-50 nL of each compound from the library plates
to the 1536-well assay plates.

o For controls, add an equivalent volume of DMSO (negative control) or a known inhibitor
(positive control).

Reagent Addition:

o Add 2 uL of the 2x CD47-6His and 2 pL of the 2x Tb-conjugated anti-6His antibody
solution to each well.

o Incubate for 15 minutes at room temperature.

o Add 2 pL of the 2x SIRPa-biotin and 2 pL of the 2x Streptavidin-d2 solution to each well.
Incubation:

o Seal the plates and incubate for 60 minutes at room temperature, protected from light.
Data Acquisition:

o Read the plates on a TR-FRET enabled plate reader.
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o Measure the fluorescence emission at 620 nm (Terbium) and 665 nm (d2).

o Data Analysis:
o Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

o Normalize the data using the negative (0% inhibition) and positive (100% inhibition)
controls.

o Calculate the percentage inhibition for each compound.

o Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard
deviations from the mean of the negative controls).

Protocol 2: AlphaScreen Assay for CD47-SIRPa
Interaction

This protocol serves as an excellent orthogonal assay to confirm hits from the primary TR-
FRET screen and is also suitable for HTS.[3][9]

Materials:

e Recombinant Human CD47 with a 6-His tag (CD47-6His)

¢ Recombinant Human SIRPa with a biotin tag (SIRPa-biotin)
» Nickel (Ni)-chelate AlphaScreen Acceptor beads

» Streptavidin-coated AlphaScreen Donor beads

o AlphaLISA/AlphaScreen Buffer

e Low-volume 1536-well white plates

e Compound library plates

o Plate reader capable of AlphaScreen measurements (excitation at 680 nm, emission at 520-
620 nm)
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Procedure:
» Reagent Preparation:

o Prepare a working solution of CD47-6His at 4x the final concentration (80 nM) in
AlphaLISA Buffer.

o Prepare a working solution of SIRPa-biotin at 4x the final concentration (100 nM) in
AlphaLISA Buffer.

o Prepare a 2x working solution of Ni-chelate Acceptor beads (20 pg/mL) in AlphaLISA
Buffer.

o Prepare a 2x working solution of Streptavidin Donor beads (20 pg/mL) in AlphaLISA
Buffer. Note: Donor beads are light-sensitive and should be handled in low-light conditions.

o Assay Plate Preparation:

o Dispense compounds and controls into 1536-well assay plates as described in the TR-
FRET protocol.

» Reagent Addition:

o Add 1 pL of the 4x CD47-6His solution to each well.

o Add 1 pL of the 4x SIRPa-biotin solution to each well.

o Incubate for 30 minutes at room temperature.

o Add 2 uL of the 2x Ni-chelate Acceptor beads to each well.

o Incubate for 60 minutes at room temperature in the dark.

o Add 2 uL of the 2x Streptavidin Donor beads to each well under subdued light.
e Incubation:

o Seal the plates and incubate for 60 minutes at room temperature in the dark.
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o Data Acquisition:
o Read the plates on an AlphaScreen-capable plate reader.

o Data Analysis:

o

Determine the AlphaScreen signal for each well.

[e]

Normalize the data using negative and positive controls.

(¢]

Calculate the percentage inhibition for each compound.

[¢]

Confirm hits identified in the primary screen.

Conclusion

The TR-FRET and AlphaScreen assays detailed in these application notes provide robust,
reliable, and scalable methods for the high-throughput screening of small-molecule inhibitors of
the CD47-SIRPa interaction. By following these protocols and utilizing the provided quantitative
benchmarks, researchers in drug discovery and development can efficiently identify and
characterize novel therapeutic candidates targeting this critical immune checkpoint.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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